molecular formula C19H30N4O5S2 B4842223 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B4842223
M. Wt: 458.6 g/mol
InChI Key: HRQGUGLMNDIREI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a piperidinyl group, and a hydrazinecarbothioamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Dimethoxyphenyl Ethylamine: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the dimethoxyphenyl ethylamine.

    Introduction of the Piperidinyl Group: The dimethoxyphenyl ethylamine is then reacted with a piperidinyl derivative, such as 1-(ethylsulfonyl)piperidine, under suitable conditions to form the desired intermediate.

    Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the intermediate with a hydrazine derivative and a thiocarbonyl compound to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application being studied.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl ethylamine moiety but lacks the piperidinyl and hydrazinecarbothioamide groups.

    N-(3,4-dimethoxyphenethyl)piperidine: This compound contains the piperidinyl group but does not have the hydrazinecarbothioamide moiety.

    N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide: This compound includes the hydrazinecarbothioamide moiety but lacks the piperidinyl group.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S2/c1-4-30(25,26)23-11-5-6-15(13-23)18(24)21-22-19(29)20-10-9-14-7-8-16(27-2)17(12-14)28-3/h7-8,12,15H,4-6,9-11,13H2,1-3H3,(H,21,24)(H2,20,22,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQGUGLMNDIREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide

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